H-Tyr(tbu)-allyl ester hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

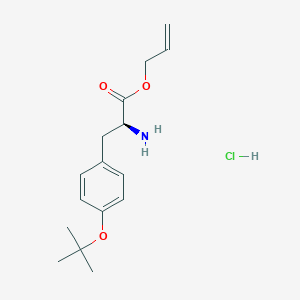

H-Tyr(tbu)-allyl ester hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyl (tbu) protecting group on the tyrosine side chain and an allyl ester group, which are commonly used in peptide synthesis to protect functional groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr(tbu)-allyl ester hydrochloride typically involves the protection of the tyrosine hydroxyl group with a tert-butyl group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of protecting agents such as tert-butyl chloride and allyl alcohol, along with catalysts like hydrochloric acid or other acid catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of H-Tyr(tbu)-allyl ester hydrochloride may involve large-scale batch reactions using similar protecting agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

H-Tyr(tbu)-allyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its original form.

Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove protecting groups.

Substitution: Nucleophiles like amines or thiols can be used to substitute the allyl ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected tyrosine.

Aplicaciones Científicas De Investigación

H-Tyr(tbu)-allyl ester hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and the study of reaction mechanisms.

Biology: It serves as a building block for the synthesis of peptides and proteins, aiding in the study of protein structure and function.

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of various biochemical reagents and intermediates.

Mecanismo De Acción

The mechanism of action of H-Tyr(tbu)-allyl ester hydrochloride involves the protection of functional groups during chemical reactions. The tert-butyl group protects the hydroxyl group of tyrosine, preventing unwanted side reactions, while the allyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.

Comparación Con Compuestos Similares

Similar Compounds

H-Tyr(tbu)-OtBu hydrochloride: Another protected tyrosine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.

H-Tyr(tbu)-2-ClTrt resin: A resin-bound tyrosine derivative used in solid-phase peptide synthesis.

Uniqueness

H-Tyr(tbu)-allyl ester hydrochloride is unique due to its combination of protecting groups, which provide specific advantages in peptide synthesis. The allyl ester group allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides.

Actividad Biológica

H-Tyr(tbu)-allyl ester hydrochloride (H-Tyr(tbu)-allyl ester HCl) is a synthetic derivative of the amino acid tyrosine, notable for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, drawing on diverse sources and research findings.

This compound is synthesized through a series of chemical reactions involving the protection of the tyrosine amino group with a tert-butyl (tBu) group and subsequent formation of an allyl ester. This modification enhances its stability and solubility in biological systems, making it suitable for various applications in biochemical research.

1. Antioxidant Properties

Research has indicated that derivatives of tyrosine, including this compound, exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study highlighted that compounds derived from tyrosine can modulate oxidative stress pathways, potentially offering therapeutic benefits in conditions characterized by oxidative damage .

2. ADP-Ribosylation Dynamics

Recent investigations into the biological activity of this compound have focused on its role in ADP-ribosylation, a post-translational modification that regulates various cellular processes. The compound has been shown to participate in the synthesis of tyrosine ADP-ribosylated peptides, which are implicated in cellular signaling pathways related to DNA damage response and transcription regulation .

| Modification | Enzyme | Biological Role |

|---|---|---|

| Tyr-ADPr | PARP1/2 | DNA damage response |

| Tyr-ADPr | ARH3 | Reversal of modification |

3. Potential Therapeutic Applications

The ability of this compound to influence cellular signaling pathways suggests potential therapeutic applications in treating diseases associated with dysregulated ADP-ribosylation, such as cancer and neurodegenerative disorders. The modulation of these pathways could lead to novel strategies for drug development targeting specific cellular mechanisms .

Case Study 1: Cellular Response to Oxidative Stress

In a controlled study, cells treated with this compound exhibited enhanced resistance to oxidative stress induced by hydrogen peroxide. The study measured cell viability and reactive oxygen species (ROS) levels, demonstrating that treatment with the compound reduced ROS accumulation and improved cell survival rates .

Case Study 2: Impact on Gene Expression

Another study explored the effects of this compound on gene expression profiles in human cell lines. The results indicated that the compound modulates the expression of genes involved in antioxidant defense mechanisms and apoptosis regulation, suggesting its potential as a therapeutic agent in diseases where these processes are disrupted .

Propiedades

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.